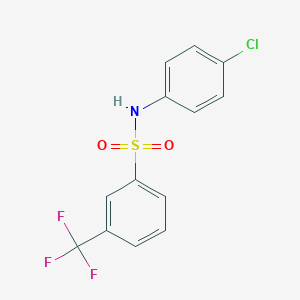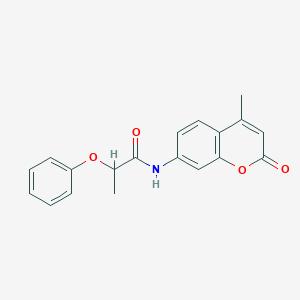
N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathway of certain cytokine receptors. CP-690,550 has been studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
CP-690,550 selectively inhibits N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, which is a key component of the signaling pathway of certain cytokine receptors, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, CP-690,550 inhibits the activation of downstream signaling pathways, leading to a reduced immune response and inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), in animal models and clinical trials. CP-690,550 also reduces the proliferation of T cells, which play a critical role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments, including its high selectivity for N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, its potency in inhibiting N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, and its ability to reduce the production of pro-inflammatory cytokines. However, CP-690,550 also has some limitations, such as its potential off-target effects on other JAK family members, its potential toxicity, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of CP-690,550. One direction is to explore the potential therapeutic applications of CP-690,550 in other autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is to investigate the potential combination therapy of CP-690,550 with other drugs, such as biologics and small molecule inhibitors. Additionally, further studies are needed to understand the long-term safety and efficacy of CP-690,550 in clinical settings.
In conclusion, CP-690,550 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. Its selective inhibition of N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide and its ability to reduce inflammation and immune response make it a potential candidate for future drug development. However, further studies are needed to fully understand its mechanism of action, its biochemical and physiological effects, and its long-term safety and efficacy.
Synthesemethoden
CP-690,550 can be synthesized through a multi-step process, starting from 4-chlorobenzenesulfonyl chloride and 3-(trifluoromethyl)aniline. The synthesis involves several steps of chemical reactions, including diazotization, Sandmeyer reaction, and sulfonation. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. In preclinical studies, CP-690,550 has shown promising results in reducing inflammation and immune response in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also shown the efficacy of CP-690,550 in treating rheumatoid arthritis and psoriasis.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H9ClF3NO2S |
Molekulargewicht |
335.73 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-10-4-6-11(7-5-10)18-21(19,20)12-3-1-2-9(8-12)13(15,16)17/h1-8,18H |
InChI-Schlüssel |
CPEQIVNXBIXREJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)







![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
